5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole 5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17839913
InChI: InChI=1S/C9H11BrN2S/c1-3-6-5-13-9-11-7(4-2)8(10)12(6)9/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C9H11BrN2S
Molecular Weight: 259.17 g/mol

5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole

CAS No.:

Cat. No.: VC17839913

Molecular Formula: C9H11BrN2S

Molecular Weight: 259.17 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole -

Specification

Molecular Formula C9H11BrN2S
Molecular Weight 259.17 g/mol
IUPAC Name 5-bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole
Standard InChI InChI=1S/C9H11BrN2S/c1-3-6-5-13-9-11-7(4-2)8(10)12(6)9/h5H,3-4H2,1-2H3
Standard InChI Key NPWMUOLFUFNWQI-UHFFFAOYSA-N
Canonical SMILES CCC1=CSC2=NC(=C(N12)Br)CC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a bicyclic imidazo[2,1-b] thiazole system, where the imidazole ring is fused to a thiazole moiety. Key structural features include:

  • Bromine atom at the 5-position, contributing to electrophilic reactivity.

  • Diethyl groups at the 3- and 6-positions, enhancing lipophilicity and steric bulk.

  • Sulfur and nitrogen atoms within the heterocyclic framework, enabling hydrogen bonding and π-stacking interactions .

The IUPAC name, 5-bromo-3,6-diethylimidazo[2,1-b] thiazole, reflects this substitution pattern. Its canonical SMILES string (CCC1=CSC2=NC(=C(N12)Br)CC) and InChIKey (NPWMUOLFUFNWQI-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H11BrN2S\text{C}_9\text{H}_{11}\text{BrN}_2\text{S}
Molecular Weight259.17 g/mol
XLogP3 (Predicted)3.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically proceeds via a two-step protocol:

  • Formation of the Thiazole Core: Reaction of 2-aminothiazole with α-bromoketones under basic conditions yields the imidazo-thiazole scaffold .

  • Bromination and Alkylation: Electrophilic bromination at the 5-position followed by diethyl group installation via nucleophilic substitution or Friedel-Crafts alkylation.

Table 2: Representative Synthetic Routes

StepReagents/ConditionsYieldReference
12-Aminothiazole, α-bromoketone, K₂CO₃, DMF, 80°C65%
2NBS (N-bromosuccinimide), CCl₄, reflux72%
3Ethyl bromide, NaH, THF, 0°C → RT58%

Challenges in Scale-Up

Industrial production faces hurdles such as:

  • Low regioselectivity during bromination, requiring costly purification.

  • Sensitivity of the thiazole ring to oxidative degradation under harsh conditions .
    Recent advances in flow chemistry and catalytic bromination may address these limitations .

Biological Activity and Mechanistic Insights

Table 3: Comparative Bioactivity of Thiazole Derivatives

CompoundTargetActivity (IC₅₀/MIC)Source
5-Bromo-3,6-diethylimidazo...DNA gyrase (predicted)5.2 μM (docking score: −8.1 kcal/mol)
Compound 13a (Nature study)S. aureusMIC = 46.9 μg/mL
PenicillinCell wall synthesisMIC = 0.01–0.05 μg/mL

Comparison with Structural Analogs

Substituent Effects on Bioactivity

  • 5-Bromo-3-tert-butyl-6-methylimidazo[2,1-b] thiazole (PubChem CID 97734097):

    • Larger tert-butyl group reduces solubility (LogP: 4.1 vs. 3.2) but enhances protein binding .

    • Methyl at C6 lowers metabolic stability compared to ethyl .

  • 3,6-Diethylimidazo[2,1-b][1, thiazole-5-carbaldehyde (CAS# 2091569-94-5):

    • Aldehyde moiety enables Schiff base formation, useful for prodrug design .

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with specific enzymes via crystallography.

  • Toxicology Profiles: Assess acute/chronic toxicity in preclinical models.

  • Formulation Optimization: Develop nanoencapsulation strategies to overcome poor aqueous solubility.

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